molecular formula C25H25ClN4O7 B2990807 (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223762-52-4

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2990807
CAS No.: 1223762-52-4
M. Wt: 528.95
InChI Key: RXTQFRXANNNINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic chemical reagent of significant interest in oncology and chemical biology research. This compound is structurally analogous to TL12-186, a well-characterized dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Aurora Kinase A (AURKA) [Source] . Its core research value lies in its potential to induce apoptosis and inhibit proliferation in various cancer cell lines by simultaneously targeting these critical kinase signaling pathways. The molecular structure incorporates a 3,4,5-trimethoxyphenyl group, a common pharmacophore in microtubule-targeting agents, and a 1,2,3-triazole moiety, suggesting a potential multi-targeted mechanism of action that may extend beyond kinase inhibition to include disruption of cellular division [Source] . Researchers utilize this compound as a key chemical tool to investigate the crosstalk between ALK and Aurora kinase pathways, to study mechanisms of cell cycle arrest, and to explore novel therapeutic strategies for resistant cancers. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O7/c1-13-22(28-29-30(13)16-7-8-19(32-3)17(26)11-16)25(31)36-12-18-14(2)37-24(27-18)15-9-20(33-4)23(35-6)21(10-15)34-5/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTQFRXANNNINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel chemical entity with significant potential in medicinal chemistry. Its structure incorporates both oxazole and triazole moieties, which are known for their diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O7C_{25}H_{26}N_{4}O_{7}, with a molecular weight of approximately 494.504 g/mol. Its chemical structure is characterized by the presence of methoxy groups that enhance its biological activity by influencing solubility and receptor binding.

PropertyValue
Molecular FormulaC25H26N4O7C_{25}H_{26}N_{4}O_{7}
Molecular Weight494.504 g/mol
CAS Number1223900-25-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole and triazole rings are known to inhibit tubulin polymerization, a crucial mechanism in cancer therapy. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of oxazole and triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this one can inhibit tubulin polymerization effectively:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.009 μM to 2.78 μM against various cancer cell lines, indicating potent anticancer activity .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Triazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

  • Study on Tubulin Inhibition : A study demonstrated that oxazole derivatives could inhibit tubulin polymerization in human umbilical vein endothelial cells (HUVEC), leading to significant cytotoxicity against cancer cell lines .
  • Synthesis and Evaluation : Another study synthesized various triazole derivatives and evaluated their anticancer activities across multiple cell lines. The most active compounds showed promising results with low micromolar IC50 values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Oxazole-triazole ester 3,4,5-trimethoxyphenyl (oxazole); 3-chloro-4-methoxyphenyl (triazole) ~475 (estimated) Not explicitly reported in evidence
[]: [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl ester analog Oxazole-triazole ester 4-chlorophenyl (oxazole); 2-methoxyphenyl (triazole) 438.9 No activity data; structural similarity noted
[]: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole-pyrazole hybrid 4-chlorophenyl (thiazole); fluorophenyl groups (pyrazole/triazole) N/A Antimicrobial activity demonstrated
[]: 1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-carboxylic acid 5-chloro-2-methoxyphenyl; methoxymethyl 297.69 No direct activity data; simpler triazole derivative

Key Observations

Substituent Effects on Bioactivity: The trimethoxyphenyl group in the target compound introduces three electron-donating methoxy groups, which may enhance lipophilicity and π-π stacking interactions compared to mono-methoxy or chloro-substituted analogs (e.g., ’s 4-chlorophenyl group) .

Crystallographic and Conformational Trends :

  • Isostructural chloro/bromo analogs (e.g., and ) adopt triclinic (P̄1) symmetry with planar molecular conformations, except for one fluorophenyl group oriented perpendicularly . This suggests that steric hindrance from bulky substituents (e.g., trimethoxyphenyl) in the target compound may influence packing efficiency or solubility.

Synthetic Methodologies: Triazole-thiazole hybrids () are synthesized via multi-step reactions involving InCl3-catalyzed coupling, while oxazole-triazole esters () may require esterification of pre-formed heterocycles .

Q & A

Q. What are the primary synthetic routes for constructing the oxazole and triazole moieties in this compound?

The oxazole ring can be synthesized via cyclization of substituted precursors, such as the reaction of 3,4,5-trimethoxyphenylacetic acid derivatives with ammonium acetate under microwave irradiation. For the triazole core, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed, using 3-chloro-4-methoxyaniline-derived azides and terminal alkynes . Key intermediates are purified via column chromatography, with yields optimized by controlling stoichiometry and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C-NMR : Assign methoxy (δ 3.6–3.9 ppm) and triazole/oxazole protons (δ 7.2–8.1 ppm) to confirm regiochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from ester and methoxy groups .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar imidazole derivatives (e.g., C–H···O interactions in trimethoxyphenyl groups) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the coupling of oxazole and triazole intermediates?

DoE methodologies (e.g., response surface modeling) are critical for identifying optimal reaction parameters. For example, varying temperature (60–120°C), catalyst loading (5–20 mol% CuI), and solvent polarity (DMF vs. acetonitrile) can maximize yield while minimizing side products like hydrolyzed esters. Central composite designs are particularly effective for multi-variable optimization .

Q. How do contradictory bioactivity results in anticancer assays arise, and how can they be resolved?

Discrepancies in IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) may stem from differential membrane permeability or metabolic stability. Mitigation strategies include:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising target binding .
  • Metabolic profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) and modify labile groups .
  • Target engagement assays : Confirm mechanism via Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What computational approaches predict binding interactions with tubulin or kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal key interactions:

  • Tubulin binding : The trimethoxyphenyl group occupies the colchicine pocket via π-π stacking with β-tubulin’s T179 residue .
  • Kinase inhibition : The triazole carboxylate forms hydrogen bonds with ATP-binding site residues (e.g., EGFR’s Thr766) . Electrostatic potential maps further guide substitutions to enhance affinity .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for ester couplings to prevent hydrolysis. Use molecular sieves for moisture-sensitive steps .
  • Data Validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., 3,4,5-trimethoxy-substituted oxazoles ).
  • Biological Assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and validate via dose-response curves in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.